Cas no 1273667-01-8 (8-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE)

8-Bromo-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine is a fluorinated and brominated benzopyran derivative with potential applications in pharmaceutical and agrochemical research. The presence of both bromo and fluoro substituents enhances its reactivity, making it a valuable intermediate for further functionalization. The amine group at the 4-position allows for derivatization, enabling the synthesis of more complex molecules. Its rigid benzopyran scaffold contributes to structural stability, which may be beneficial in drug design. This compound is particularly useful in medicinal chemistry for exploring structure-activity relationships in bioactive molecules. Proper handling and storage are recommended due to its reactive functional groups.
8-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE structure
1273667-01-8 structure
Product name:8-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE
CAS No:1273667-01-8
MF:C9H9BrFNO
MW:246.076265096664
CID:5582213
PubChem ID:129941563

8-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE Chemical and Physical Properties

Names and Identifiers

    • 8-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE
    • 2H-1-Benzopyran-4-amine, 8-bromo-7-fluoro-3,4-dihydro-
    • Inchi: 1S/C9H9BrFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2
    • InChI Key: SBQXRBFEBQFTLF-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC2=C1OCCC2N)F

Computed Properties

  • Exact Mass: 244.98515g/mol
  • Monoisotopic Mass: 244.98515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.584±0.06 g/cm3(Predicted)
  • Boiling Point: 277.7±40.0 °C(Predicted)
  • pka: 8.30±0.20(Predicted)

8-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1795123-1g
8-Bromo-7-fluorochroman-4-amine
1273667-01-8 98%
1g
¥8274.00 2024-08-09

Additional information on 8-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE

8-Bromo-7-Fluoro-3,4-Dihydro-2H-1-benzopyran-4-Amine: A Comprehensive Overview

The compound 8-Bromo-7-Fluoro-3,4-Dihydro-2H-1-benzopyran-4-Amine, identified by the CAS registry number 1273667-01-8, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzopyrans, which are known for their versatile structures and diverse biological activities. The presence of bromine and fluorine substituents at positions 8 and 7, respectively, along with the amine group at position 4, contributes to its unique chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 8-Bromo-7-Fluoro-3,4-Dihydro-2H-1-benzopyran derivatives, including the amine derivative. Researchers have employed various strategies such as Suzuki coupling, Stille coupling, and other cross-coupling reactions to construct the benzopyran skeleton with high precision. These methods not only enhance the yield but also allow for greater control over the stereochemistry of the molecule, which is crucial for its biological activity.

The structural uniqueness of this compound has led to its exploration in pharmacological studies. In vitro assays have demonstrated that 8-Bromo-7-fluoro derivatives exhibit potent inhibitory effects on several enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest that this compound could serve as a lead molecule for the development of novel therapeutics targeting Alzheimer's disease and related conditions.

In addition to its pharmacological applications, this compound has shown promise in materials science. Its aromatic system and functional groups make it a suitable candidate for use in organic electronics. Recent studies have explored its potential as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The incorporation of bromine and fluorine substituents enhances its electronic properties, making it a valuable component in next-generation electronic devices.

The synthesis of 8-Bromo derivatives has also been optimized to address environmental concerns. Green chemistry approaches, such as using microwave-assisted synthesis and solvent-free conditions, have been employed to minimize waste and reduce the environmental footprint of production processes. These sustainable methods align with current trends toward eco-friendly chemical manufacturing.

Furthermore, computational chemistry has played a pivotal role in understanding the properties of this compound. Density functional theory (DFT) calculations have provided insights into its electronic structure, reactivity, and potential interactions with biological targets. These computational studies complement experimental work by guiding the design of more potent and selective derivatives.

In conclusion, 8-Bromo-7-fluoro compounds, particularly CAS No 1273667-01-8, represent a promising class of molecules with applications spanning drug discovery, materials science, and sustainable chemistry. Ongoing research continues to unlock their full potential, paving the way for innovative solutions in various fields.

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